molecular formula C7H5F3N2O B14844855 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B14844855
M. Wt: 190.12 g/mol
InChI Key: KHXQPLHTSDCRNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions are generally mild and environmentally friendly, making it a suitable method for laboratory-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-Methyl-6-(trifluoromethyl)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid

Comparison: Compared to similar compounds, 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H5F3N2O/c1-4-11-5(3-13)2-6(12-4)7(8,9)10/h2-3H,1H3

InChI Key

KHXQPLHTSDCRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C=O

Origin of Product

United States

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